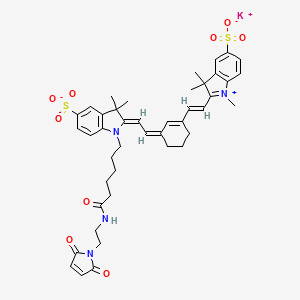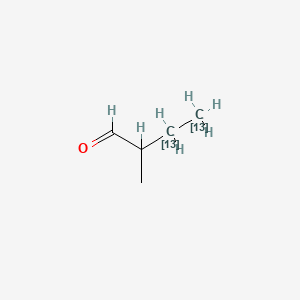
2-Methylbutanal-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutanal-13C2, also known as 2-Methylbutyraldehyde-13C2, is a stable isotope-labeled compound. It is a derivative of 2-Methylbutanal, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in research and development, particularly in the field of drug development as a tracer for quantitation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutanal-13C2 can be synthesized through the incorporation of carbon-13 labeled ethyl 2-methylbutanoate. The synthetic route involves the use of stable heavy isotopes of carbon, which are incorporated into the molecular structure during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of the carbon-13 isotope. The production process is carefully controlled to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutanal-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylbutanal-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Used in the production of flavor compounds and as a biomarker for non-invasive surveillance of pathogens
Wirkmechanismus
The mechanism of action of 2-Methylbutanal-13C2 involves its incorporation into molecular structures as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s behavior in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanal-13C2 can be compared with other similar compounds such as:
2-Methylbutanal: The non-labeled version of the compound.
3-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Methylpropanal: A related compound with a different branching structure.
The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for research applications that require precise tracking and quantitation .
Eigenschaften
Molekularformel |
C5H10O |
|---|---|
Molekulargewicht |
88.12 g/mol |
IUPAC-Name |
2-methyl(3,4-13C2)butanal |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |
InChI-Schlüssel |
BYGQBDHUGHBGMD-ZKDXJZICSA-N |
Isomerische SMILES |
CC([13CH2][13CH3])C=O |
Kanonische SMILES |
CCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
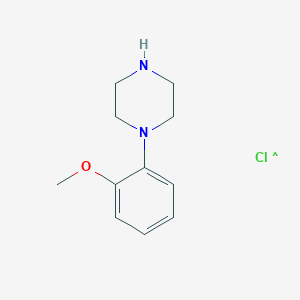
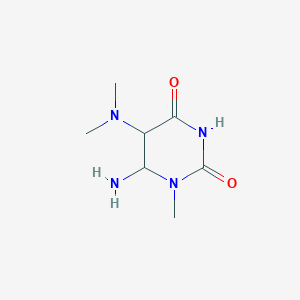
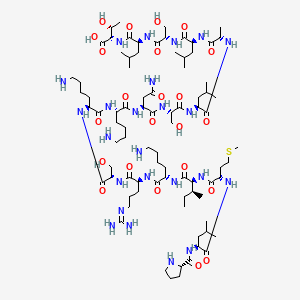
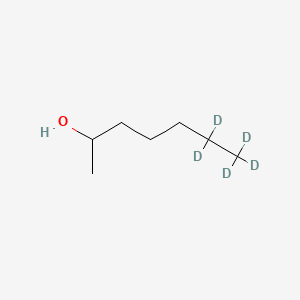
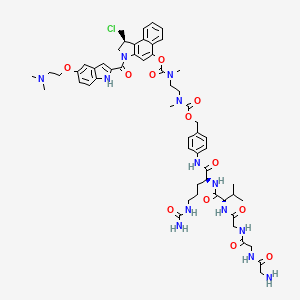
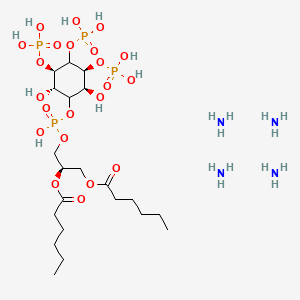
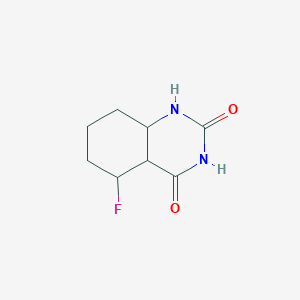
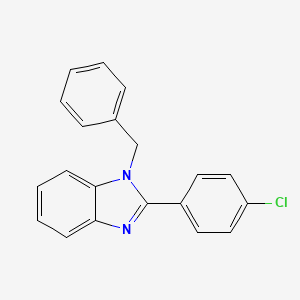
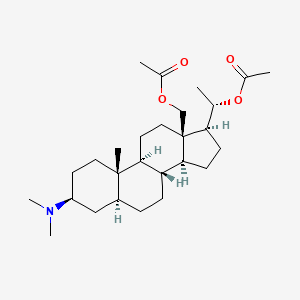
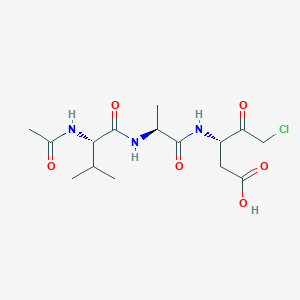
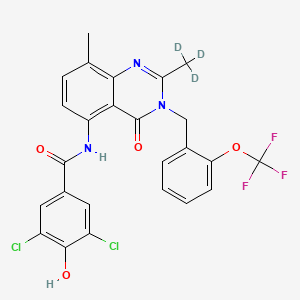
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
